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Compound Name: Fmoc-NH-PEG6-alcohol

Cat. No.: B8114448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-NH-PEG6-alcohol,
a versatile heterobifunctional linker critical in the development of advanced therapeutics,

particularly Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties,

a plausible synthesis pathway, and detailed experimental protocols for its application in

bioconjugation.

Introduction to Fmoc-NH-PEG6-alcohol
Fmoc-NH-PEG6-alcohol, with the Chemical Abstracts Service (CAS) number 1884208-29-0, is

a valuable tool in the field of bioconjugation and drug delivery.[1][2][3][4] It belongs to the class

of cleavable linkers, which are designed to release a therapeutic payload under specific

physiological conditions.[5] The molecule incorporates three key functional components:

A Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This base-labile protecting group

allows for orthogonal deprotection strategies, revealing a primary amine for subsequent

conjugation.

A hexa(ethylene glycol) (PEG6) spacer: The hydrophilic PEG chain enhances the solubility of

the linker and the resulting conjugate, improves pharmacokinetic properties, and provides

spatial separation between the conjugated molecules.
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A terminal primary alcohol: This functional group can be activated for the covalent

attachment of a variety of molecules, including cytotoxic payloads for ADCs.

The unique combination of these features makes Fmoc-NH-PEG6-alcohol an ideal candidate

for the precise and controlled construction of complex bioconjugates.

Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-NH-PEG6-alcohol is presented in

Table 1.

Property Value Reference

CAS Number 1884208-29-0

Molecular Formula C27H37NO8

Molecular Weight 503.58 g/mol

Appearance
White to off-white solid or

viscous oil

Solubility
Soluble in organic solvents

(e.g., DMF, DMSO, DCM)

Storage -20°C, desiccated

Synthesis Pathway
While a detailed, publicly available synthesis protocol for Fmoc-NH-PEG6-alcohol is not

readily found, a plausible synthetic route can be conceptualized based on established organic

chemistry principles. The general approach involves the mono-Fmoc protection of one amine in

a PEG diamine, followed by the conversion of the other amine to a hydroxyl group. A potential

synthetic workflow is illustrated below.
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Plausible Synthesis of Fmoc-NH-PEG6-alcohol

H2N-PEG6-NH2
(Hexa(ethylene glycol) diamine)

Mono-Fmoc-protected PEG diamine

1. Mono-protection

Fmoc-Cl or Fmoc-OSu
(in a suitable solvent with base)

Fmoc-NH-PEG6-OH
(Fmoc-NH-PEG6-alcohol)

2. Diazotization and hydroxylation

Sodium nitrite and acid
(Diazotization)

Click to download full resolution via product page

Caption: Plausible synthetic route for Fmoc-NH-PEG6-alcohol.

Experimental Protocols
This section provides detailed experimental protocols for the deprotection of the Fmoc group

and a two-stage conjugation process for the generation of an Antibody-Drug Conjugate.

Fmoc Deprotection
The removal of the Fmoc group is a critical step to unmask the primary amine for subsequent

conjugation reactions. This is typically achieved under basic conditions.

Table 2: Protocol for Fmoc Deprotection
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Step Procedure Reagents and Conditions

1 Dissolution

Dissolve Fmoc-NH-PEG6-

alcohol in a suitable organic

solvent.

Solvent: Anhydrous

Dimethylformamide (DMF)

Concentration: 10-50 mg/mL

2 Deprotection
Add a solution of a secondary

amine to the reaction mixture.

Reagent: 20% Piperidine in

DMF (v/v)

Reaction Time: 30-60 minutes

Temperature: Room

temperature

3 Monitoring

Monitor the reaction progress

by Thin Layer Chromatography

(TLC) or LC-MS until the

starting material is consumed.

4 Work-up

Remove the solvent and

excess piperidine under

reduced pressure. The

resulting crude H2N-PEG6-

alcohol can be purified by

silica gel chromatography if

necessary.

Two-Stage Antibody-Drug Conjugation Workflow
This protocol outlines a general strategy for creating an ADC using Fmoc-NH-PEG6-alcohol. It
involves the initial activation of the alcohol, attachment of a payload, deprotection of the Fmoc

group, and finally, conjugation to an antibody.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b8114448?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8114448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two-Stage ADC Conjugation Workflow

Fmoc-NH-PEG6-OH

Activated Linker
(Fmoc-NH-PEG6-PNP)

Stage 1a

Activation of Alcohol
(e.g., with p-nitrophenyl chloroformate)

Linker-Payload Conjugate
(Fmoc-NH-PEG6-Payload)

Stage 1b

Payload with nucleophilic handle
(e.g., Amine-containing drug)

Deprotected Linker-Payload
(H2N-PEG6-Payload)

Stage 1c

Fmoc Deprotection
(20% Piperidine in DMF)

Antibody-Drug Conjugate
(Ab-PEG6-Payload)

Stage 2

Antibody
(e.g., with accessible lysine residues)

Activation of Antibody Carboxylic Acids
(EDC/NHS chemistry) or direct conjugation to antibody thiols

Click to download full resolution via product page

Caption: General workflow for two-stage ADC synthesis.

Stage 1: Payload Attachment to the Linker

Table 3: Protocol for Payload Attachment
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Step Procedure Reagents and Conditions

1a Activation of Alcohol

Activate the terminal hydroxyl

group of Fmoc-NH-PEG6-

alcohol to create a reactive

intermediate.

Activating Agent: p-Nitrophenyl

chloroformate

Base: Pyridine or DIEA

Solvent: Anhydrous

Dichloromethane (DCM)

Temperature: 0°C to room

temperature

1b Payload Conjugation
React the activated linker with

an amine-containing payload.

Payload: Amine-containing

cytotoxic drug (1.0-1.2

equivalents)

Solvent: Anhydrous DMF or

DMSO

Reaction Time: 2-18 hours

Temperature: Room

temperature

1c Fmoc Deprotection

Remove the Fmoc group from

the linker-payload conjugate

as described in Protocol 4.1.

Stage 2: Conjugation to the Antibody

This protocol describes a common method for conjugating an amine-containing linker-payload

to the lysine residues of a monoclonal antibody.
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Table 4: Protocol for Antibody Conjugation
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Step Procedure Reagents and Conditions

1 Antibody Preparation
Prepare the antibody in a

suitable conjugation buffer.

Buffer: Phosphate-buffered

saline (PBS), pH 7.4-8.0

Antibody Concentration: 1-10

mg/mL

2 Linker-Payload Preparation

Dissolve the deprotected

linker-payload (H2N-PEG6-

Payload) in a co-solvent.

Co-solvent: DMSO or DMF

3 Conjugation Reaction

Add the linker-payload solution

to the antibody solution in a

controlled molar excess.

Molar Ratio (Linker-

Payload:Ab): 5:1 to 20:1

Reaction Time: 2-4 hours

Temperature: Room

temperature or 4°C

4 Purification

Purify the resulting ADC to

remove unconjugated linker-

payload and other reagents.

Method: Size-exclusion

chromatography (SEC) or

tangential flow filtration (TFF)

5 Characterization

Characterize the ADC to

determine the drug-to-antibody

ratio (DAR), purity, and

aggregation.
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Methods: Hydrophobic

interaction chromatography

(HIC), UV-Vis spectroscopy,

mass spectrometry, and SEC.

Signaling Pathways and Mechanism of Action
The utility of Fmoc-NH-PEG6-alcohol as a linker is intrinsically tied to the mechanism of action

of the resulting ADC. The following diagram illustrates the general signaling pathway and

intracellular trafficking of an ADC leading to payload release and cell death.
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General ADC Mechanism of Action

ADC binds to
target antigen on

cancer cell surface

Internalization via
receptor-mediated

endocytosis

Trafficking to
lysosome

Cleavage of the Linker
(e.g., by lysosomal enzymes

or acidic pH)

Release of
cytotoxic payload

Payload induces
cell death

(e.g., by inhibiting
tubulin polymerization

or DNA replication)

Click to download full resolution via product page

Caption: ADC internalization and payload release pathway.

Conclusion
Fmoc-NH-PEG6-alcohol is a highly adaptable and valuable linker for the development of

sophisticated bioconjugates, particularly in the realm of antibody-drug conjugates. Its well-
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defined structure, featuring an orthogonally protected amine, a biocompatible PEG spacer, and

a versatile alcohol handle, provides researchers with precise control over the conjugation

process. The protocols and conceptual frameworks presented in this guide offer a solid

foundation for the successful application of this linker in the design and synthesis of next-

generation targeted therapeutics. Researchers and drug development professionals can

leverage the unique properties of Fmoc-NH-PEG6-alcohol to optimize the stability,

pharmacokinetics, and efficacy of their novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8114448?utm_src=pdf-body
https://www.benchchem.com/product/b8114448?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Discrete_PEG_Linkers_in_Antibody_Drug_Conjugate_ADC_Development.pdf
https://aacrjournals.org/mct/article/16/1/116/146388/Optimization-of-a-PEGylated-Glucuronide
https://purepeg.com/cleavable-vs-noncleavable-peg-linkers/
https://immunomart.com/product/fmoc-nh-peg6-alcohol/
https://www.medchemexpress.com/fmoc-nh-peg6-alcohol.html
https://www.benchchem.com/product/b8114448#cas-number-for-fmoc-nh-peg6-alcohol
https://www.benchchem.com/product/b8114448#cas-number-for-fmoc-nh-peg6-alcohol
https://www.benchchem.com/product/b8114448#cas-number-for-fmoc-nh-peg6-alcohol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8114448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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